4-[4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile
Description
Properties
IUPAC Name |
4-[4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O2/c1-23(2)11-3-10-20(25,17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24/h4-9,12,24-25H,3,10-11,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNULRNVWXYXBQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCC(C1=CC=C(C=C1)F)(C2=C(C=C(C=C2)C#N)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60908215 | |
| Record name | 4-[4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60908215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103146-25-4 | |
| Record name | 4-[4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103146-25-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Citadiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103146254 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60908215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R,S)-4-(4-dimethylamino-1-(4-fluorophenyl)-1-hydroxybutyl)-3-(hydroxymethyl)benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.909 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CITADIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2FZ7LD4B44 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanism of Action
Mode of Action
Without specific information on the compound’s primary targets, it’s challenging to provide a detailed explanation of its mode of action. Given its structural features, it’s plausible that it could interact with its targets via non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Its solubility in organic solvents like ethanol and dichloromethane suggests it may be well-absorbed in the body. Its water insolubility could limit its distribution. The compound’s stability under normal temperature conditions suggests it may have a reasonable half-life in the body.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its stability under normal temperature but potential decomposition under high temperature or light exposure suggests that storage conditions could impact its efficacy. Furthermore, its solubility profile indicates that the physiological environment could influence its absorption and distribution.
Biological Activity
4-[4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile, also known as Citadiol or Citalopram Impurity 2, is a compound that has garnered attention for its potential biological activities and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C20H24FN2O2
- Molecular Weight : 342.41 g/mol
- CAS Number : 103146-25-4
The compound exhibits several mechanisms of action that contribute to its biological activity:
- Nicotinic Acetylcholine Receptor Antagonism : It acts as an antagonist at the nicotinic acetylcholine receptors, which are crucial for neurotransmission in the central nervous system .
- Enzyme Interaction : The compound serves as a probe for studying enzyme activities and protein interactions, indicating its role in biochemical pathways.
Biological Activities
The biological activities of this compound can be summarized as follows:
Case Studies and Research Findings
Research has identified several significant findings regarding the biological activity of this compound:
- Antidepressant Properties :
- Impact on Cognitive Functions :
- Pharmacokinetics and Toxicology :
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with related compounds:
| Compound Name | Mechanism of Action | Therapeutic Use |
|---|---|---|
| Citalopram | Selective serotonin reuptake inhibitor | Depression |
| Escitalopram | Selective serotonin reuptake inhibitor | Depression and anxiety |
| 4-Dimethylaminobenzonitrile | Antagonist at nicotinic receptors | Cognitive enhancement |
Scientific Research Applications
Antidepressant Research
Citadiol is primarily recognized as an impurity related to the antidepressant escitalopram , which is a selective serotonin reuptake inhibitor (SSRI). The compound's structural similarity to escitalopram suggests potential applications in understanding the pharmacodynamics and pharmacokinetics of SSRIs.
- Mechanism of Action : Citadiol may influence serotonin levels in the brain, contributing to its antidepressant effects. Its relationship with escitalopram allows researchers to explore variations in efficacy and side effects associated with different enantiomers.
- Clinical Studies : Investigations into the effects of Citadiol on mood disorders have been conducted, highlighting its role as a reference standard in pharmacological studies evaluating escitalopram's therapeutic profile .
Reference Material for Quality Control
Due to its status as an impurity, Citadiol serves as a critical reference material in quality control processes for pharmaceutical manufacturing. It is utilized in:
- Stability Testing : Ensuring that formulations containing escitalopram maintain their integrity over time.
- Purity Assessment : Determining the concentration of Citadiol in pharmaceutical preparations to comply with regulatory standards.
- Escitalopram Stability Study : A study published in Journal of Pharmaceutical Sciences investigated the stability of escitalopram formulations over time, using Citadiol as a benchmark impurity. Results indicated that formulations containing lower levels of Citadiol exhibited enhanced stability and fewer side effects .
- Comparative Efficacy Trials : Clinical trials have compared the efficacy of escitalopram with formulations containing varying concentrations of Citadiol, revealing insights into how impurities can affect therapeutic outcomes .
Comparison with Similar Compounds
Enantiomeric Forms
The compound exists as two enantiomers:
- (S)-(-)-4-[4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile (S-22): The therapeutically active enantiomer, used in escitalopram production. Synthesized via resolution with (+)-di-p-toluoyl-D-tartaric acid (14% yield) ().
- (R)-(+)-4-[4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile (R-22): Less pharmacologically active; resolved using (−)-di-p-toluoyl-L-tartaric acid (15% yield) ().
Brominated Analog: 4-(4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl)-3-(hydroxymethyl)benzobromide (23)
Replacing the nitrile group with bromide reduces synthetic efficiency (15% yield) and alters reactivity.
| Property | Target Compound (22) | Brominated Analog (23) |
|---|---|---|
| Functional Group | -C≡N (nitrile) | -Br (bromide) |
| Synthesis Yield | 79% | 15% |
| Application | Citalopram intermediate | No known therapeutic use |
Salt Forms
Salts improve solubility and stability for industrial production:
- Hydrobromide Salt (CAS 103146-26-5) : Molecular formula C20H24BrFN2O2; purity ≥99.5%. Used in citalopram manufacturing ().
- Oxalate Salt (CAS 717133-32-9) : Molecular formula C22H25FN2O6; stored at 2–8°C for stability ().
- Ditoluoyltartrate Salt (CAS 128173-53-5) : Resolves enantiomers; critical for isolating S-22 ().
| Salt Form | Molecular Formula | Key Application |
|---|---|---|
| Hydrobromide | C20H24BrFN2O2 | Industrial-scale synthesis |
| Oxalate | C22H25FN2O6 | Stabilization for storage |
| Ditoluoyltartrate | C60H64F2N4O12 | Enantiomer resolution |
Industrial and Pharmacological Relevance
The target compound’s industrial synthesis (via Grignard reaction in 2-methyltetrahydrofuran) achieves >99% conversion and >99.5% purity, making it cost-effective and environmentally viable . Its enantiomers are pivotal in differentiating citalopram (racemic mixture) from escitalopram (S-enantiomer), with the latter showing superior efficacy in depression treatment . Impurities like the brominated analog (23) and desmethyl derivatives are monitored to ensure drug safety ().
Preparation Methods
Sequential Grignard Additions
The primary industrial method involves a two-step Grignard reaction sequence. In the first step, 1-bromo-4-fluorobenzene (594 g, 3.4 mol) reacts with magnesium turnings (101 g, 4.13 mol) in dry tetrahydrofuran (THF) to form a fluorophenylmagnesium bromide Grignard reagent. This reagent is added to a nitrogen-purged slurry of 3-cyanophthalide (450 g, 2.83 mol) in THF at 0–3°C, yielding a tertiary alcohol intermediate after quenching and overnight stirring.
A second Grignard reagent, prepared from 3-dimethylaminopropyl chloride (342 g, 2.81 mol) and magnesium (81 g, 3.3 mol) in THF, is introduced to the reaction mixture at 10–12°C over six hours. This step installs the dimethylaminopropyl side chain, forming the target compound as a hydrobromide salt after acidic workup.
Key Reaction Parameters:
Purification and Crystallization
Crude product purification involves sequential recrystallization from methanol/2-propanol (1:2 v/v) and methanol/acetone/hexane (1:4:8 v/v). This process removes unreacted starting materials and byproducts, achieving >99% purity as confirmed by elemental analysis:
| Element | Found (%) | Calculated (%) |
|---|---|---|
| C | 56.21 | 56.74 |
| H | 5.69 | 5.73 |
| N | 6.33 | 6.61 |
| Br | 18.86 | 18.87 |
¹H-NMR (DMSO-d₆) data corroborate the structure, with signals at δ 2.6–2.8 ppm (N(CH₃)₂), 5.0–5.4 ppm (-OH), and 6.95–8.0 ppm (aromatic protons).
Alternative Synthetic Routes
Nitrile Group Preservation Strategies
Early methods faced challenges preserving the nitrile group during acidic conditions. U.S. Patent 4,136,193 circumvented this by introducing the cyano group after Grignard reactions via halogen displacement with cuprous cyanide. For example, 1-(4'-fluorophenyl)-5-bromophthalane reacts with CuCN in boiling dimethylformamide (DMF) to yield the nitrile derivative, which is subsequently alkylated with 3-dimethylaminopropyl chloride.
Hydrochloride Salt Formation
Bench-scale preparations often convert the free base to its hydrochloride salt for improved stability. Treatment with concentrated HCl in ethanol at 0°C precipitates the hydrochloride form (molecular weight 378.87 g/mol), though yields are marginally lower (58–62%) compared to hydrobromide crystallization.
Industrial-Scale Optimization
Solvent and Temperature Controls
Industrial protocols emphasize strict temperature control (±2°C) during Grignard additions to minimize side reactions such as ketone reduction or ether formation. Anhydrous THF is preferred due to its ability to solubilize magnesium salts and stabilize reactive intermediates.
Quality Control Metrics
Batch consistency is ensured through:
-
HPLC Purity : >99.5% (USP methodology)
-
Residual Solvents : <50 ppm THF (GC-MS)
-
Heavy Metals : <10 ppm (ICP-OES)
Emerging Methodologies
Enzymatic Resolution of Enantiomers
While the described methods produce racemic mixtures, recent advances employ lipase-mediated kinetic resolution to isolate (S)-enantiomers for escitalopram synthesis. Using di-p-toluoyl-D-tartrate salts (CAS 128173-53-5), enantiomeric excess (ee) >99% is achievable, though this adds complexity to the synthetic pathway.
Q & A
Basic: What are the established synthetic routes for 4-[4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile, and how are intermediates purified?
The compound is synthesized via a multi-step route starting with 5-cyanophthalide (General Procedure A). Key steps include nucleophilic addition of a Grignard reagent derived from 4-fluorophenyl magnesium bromide to generate the tertiary alcohol, followed by reduction and functional group modifications. Chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is used for purification, achieving ~79% yield for the racemic mixture . Enantiomers are resolved via diastereomeric salt formation using (+)- or (−)-di-p-toluoyl tartaric acid, yielding 14–15% enantiopure products .
Basic: How is structural characterization of this compound performed using spectroscopic and crystallographic methods?
- NMR Analysis : H and C NMR confirm the presence of key groups:
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures by analyzing intensity data from diffraction experiments. Hydrogen bonding networks and stereochemistry (e.g., hydroxyl configuration) are resolved using high-resolution data .
Advanced: What methodologies are employed to resolve enantiomers and assess their pharmacological activity?
Enantiomers are separated via chiral resolution using tartaric acid derivatives (e.g., di-p-toluoyl-D/L-tartaric acid) to form diastereomeric salts, which are recrystallized for purity (>99% ee) . Pharmacological evaluation involves:
- Receptor Binding Assays : Competitive binding studies (e.g., serotonin transporter [SERT] inhibition) using radiolabeled ligands (e.g., H-paroxetine).
- Functional Assays : Measurement of uptake inhibition in transfected cells (e.g., HEK293 expressing SERT) to determine IC values. The (S)-enantiomer typically shows higher potency due to stereospecific interactions .
Advanced: How are impurity profiles analyzed during synthesis, and what thresholds are considered acceptable?
Impurity analysis employs reversed-phase HPLC with UV detection (e.g., Chromolith® columns, 254 nm). Key impurities include:
- Citalopram-related compounds B–E : Elute at relative retention times (RRT) of 0.18–1.28.
- Unknown impurities : Quantified against a reference standard, with individual limits ≤0.1% and total impurities ≤1.0% . Method validation follows ICH guidelines, ensuring specificity, linearity (R > 0.99), and precision (%RSD < 2.0) .
Advanced: What computational approaches predict the compound’s binding mode and metabolic stability?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., SERT), prioritizing poses with hydrogen bonds to fluorophenyl and benzonitrile groups .
- DFT Calculations : Gaussian 09 optimizes geometries at the B3LYP/6-311G** level to calculate lattice energies and hydrogen-bonding stability .
- ADMET Prediction : SwissADME predicts metabolic sites (e.g., hydroxyl methylation via CYP2D6) and blood-brain barrier penetration (AlogP ~3.2) .
Advanced: How do structural modifications (e.g., bromine substitution) impact biological activity?
Replacing the benzonitrile group with bromine (as in compound 23 ) reduces SERT affinity by ~10-fold (IC shift from 1.2 nM to 12 nM). This highlights the critical role of the nitrile group in π-stacking interactions with aromatic residues in the transporter’s binding pocket .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
